(2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with benzylidene and methoxyphenyl substituents, which may contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the thiazolidinone ring structure.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition of Methoxyphenyl Groups: The methoxyphenyl groups are incorporated through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with 4-methoxyphenylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzylidene and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound has shown promise in antimicrobial studies, where it exhibits activity against a range of bacterial and fungal pathogens. Its structural features enable it to interact with microbial enzymes and disrupt their function.
Medicine
In medicine, research is focused on its anticancer properties. The compound has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, such as kinases and transcription factors, involved in cell proliferation and survival.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes in microbial metabolism. In anticancer research, it induces apoptosis by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-5-benzylidene-3-phenyl-2-(phenylimino)thiazolidin-4-one: Lacks the methoxy groups, which may reduce its biological activity.
(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-(phenylimino)thiazolidin-4-one: Contains additional methoxy groups, potentially enhancing its activity.
Uniqueness
The presence of both benzylidene and methoxyphenyl groups in (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one makes it unique, as these groups can enhance its interaction with biological targets and improve its solubility and stability.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-12-8-18(9-13-20)25-24-26(19-10-14-21(29-2)15-11-19)23(27)22(30-24)16-17-6-4-3-5-7-17/h3-16H,1-2H3/b22-16-,25-24? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHSZHMWLWETOR-HNYZTYFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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